
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-enylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as an acid or base, to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine: Unique due to its specific substitution pattern and stereochemistry.
(1S)-1-(3,4-Dichlorophenyl)prop-2-enylamine: Similar structure but different substitution pattern.
(1S)-1-(3,5-Dichlorophenyl)prop-2-ynylamine: Similar structure but with an alkyne group instead of an alkene.
Uniqueness: this compound is unique due to its specific dichlorophenyl substitution and the presence of an alkene group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
Clave InChI |
VQBNVBXSZMSTID-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
SMILES canónico |
C=CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
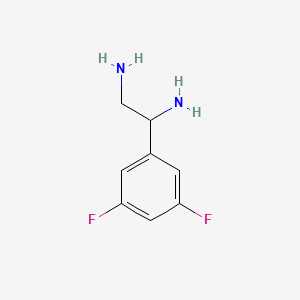
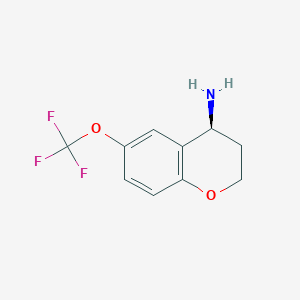
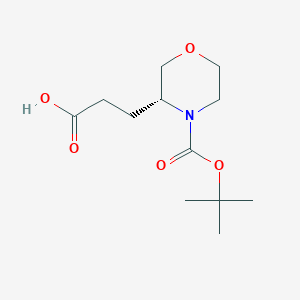
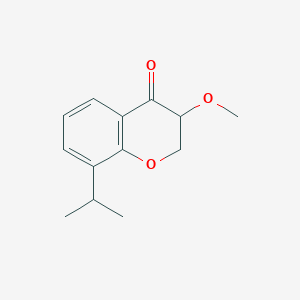
![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)
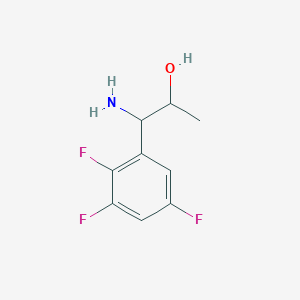

![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
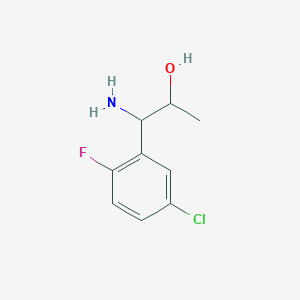


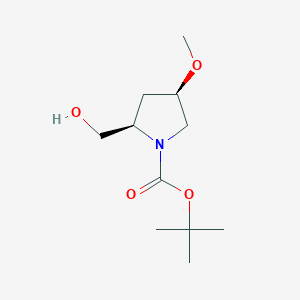
![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
